An In-depth Technical Guide to the Synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate
An In-depth Technical Guide to the Synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate
This guide provides a comprehensive overview of the synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate, a key derivative of the amino acid L-alanine. This compound holds significance for researchers and professionals in drug development and peptide chemistry as a versatile building block. The strategic introduction of the phenacyl ester to the C-terminus of N-protected alanine offers a stable yet readily cleavable protecting group, facilitating complex peptide assembly.
This document delves into the chemical principles, a detailed experimental protocol, and the analytical validation of the synthesis. The information presented herein is curated to provide both a theoretical understanding and a practical, actionable methodology for laboratory application.
Table of Contents
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Introduction and Significance
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Synthetic Strategy and Mechanistic Overview
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Detailed Experimental Protocol
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Part A: Synthesis of N-((benzyloxy)carbonyl)-L-alanine (Cbz-L-alanine)
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Part B: Synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate
-
-
Characterization and Data Analysis
-
Safety Precautions
-
References
Introduction and Significance
2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is an amino acid derivative where the amino group of L-alanine is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is esterified with a 2-oxo-2-phenylethyl (phenacyl) group.[1][2] The Cbz group is a widely used amine protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The phenacyl ester, on the other hand, serves as a robust carboxyl protecting group that can be selectively cleaved under mild, specific conditions, often using sodium thiophenoxide or zinc dust in acetic acid, without affecting other common protecting groups.
The strategic combination of these protecting groups makes this compound a valuable intermediate in the synthesis of peptides and other complex organic molecules. It allows for the selective deprotection of either the N-terminus or the C-terminus, enabling controlled chain elongation and modification.
Synthetic Strategy and Mechanistic Overview
The synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is a two-step process:
Step 1: Protection of the Amino Group. The synthesis commences with the protection of the amino group of L-alanine using benzyl chloroformate. This reaction, a classic Schotten-Baumann acylation, proceeds under basic conditions to yield N-((benzyloxy)carbonyl)-L-alanine (Cbz-L-alanine).[3][4][5]
Step 2: Esterification of the Carboxylic Acid. The second step involves the esterification of the carboxylic acid of Cbz-L-alanine with a phenacyl halide, typically 2-bromoacetophenone. This is an SN2 reaction where the carboxylate anion of Cbz-L-alanine acts as a nucleophile, displacing the bromide from 2-bromoacetophenone. The reaction is typically facilitated by a non-nucleophilic base to generate the carboxylate in situ. Cesium carbonate (Cs2CO3) is often an effective base for this transformation, as it is sufficiently basic to deprotonate the carboxylic acid and the resulting cesium carboxylate is highly nucleophilic in many organic solvents.[6]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate.
Detailed Experimental Protocol
Part A: Synthesis of N-((benzyloxy)carbonyl)-L-alanine (Cbz-L-alanine)
This procedure is adapted from established methods for the N-protection of amino acids.[3]
Materials and Reagents:
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L-Alanine
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Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
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Ethyl acetate
-
Magnesium sulfate (MgSO4), anhydrous
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnels (2)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 2 L three-necked flask equipped with a magnetic stirrer, dissolve 54.0 g of L-alanine in 305 mL of 2N NaOH. Cool the solution to 0°C in an ice bath.[3]
-
Simultaneously, add 90 mL of benzyl chloroformate and 305 mL of 2N NaOH dropwise from separate dropping funnels. Maintain the reaction temperature below 5°C throughout the addition.[3]
-
After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.[3]
-
Transfer the reaction mixture to a separatory funnel and add 100 mL of diethyl ether. Shake and separate the layers.
-
Wash the aqueous layer with another 100 mL portion of diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl.
-
Extract the product with three 150 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with three 100 mL portions of water.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
The resulting colorless oil should crystallize upon standing. Recrystallization from ethyl acetate/hexane affords pure Cbz-L-alanine.
Expected Yield: Approximately 73%.[3]
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Cbz-L-alanine | 223.23 | 85 | White crystalline solid |
Part B: Synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate
This procedure is based on the cesium salt-mediated esterification of N-protected amino acids.
Materials and Reagents:
-
N-((benzyloxy)carbonyl)-L-alanine (Cbz-L-alanine)
-
2-Bromoacetophenone
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Cbz-L-alanine (1 equivalent) and dissolve it in anhydrous DMF.
-
Add cesium carbonate (0.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes under an inert atmosphere (nitrogen or argon).
-
Add 2-bromoacetophenone (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate.
Characterization and Data Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product. The ¹H NMR spectrum should show characteristic peaks for the alanine moiety, the Cbz protecting group, and the phenacyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Melting Point: To assess the purity of the crystalline product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate | C19H19NO5 | 341.36[7] |
Safety Precautions
-
Benzyl chloroformate is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
2-Bromoacetophenone is a lachrymator and is harmful if swallowed or in contact with skin. Handle in a fume hood with appropriate personal protective equipment.
-
Hydrochloric acid is corrosive. Handle with care.
-
Organic solvents such as diethyl ether, ethyl acetate, and DMF are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is a straightforward yet crucial process for generating a versatile building block for peptide synthesis and other areas of organic chemistry. The two-step procedure, involving the well-established N-protection of L-alanine followed by a cesium carbonate-mediated esterification, provides a reliable route to the desired product. Careful execution of the experimental protocol and adherence to safety guidelines are essential for a successful and safe synthesis. The characterization data obtained from NMR and mass spectrometry will provide definitive confirmation of the product's structure and purity, ensuring its suitability for downstream applications in research and development.
References
- Vertex AI Search. 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate | Amino Acid Derivative.
- MedChemExpress. 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate.
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MDPI. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Available from: [Link]
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PrepChem. Synthesis of benzyloxycarbonyl-L-alanine. Available from: [Link]
-
PubChem. N-carbobenzyloxyalanine. Available from: [Link]
- PrepChem. Synthesis of benzyloxycarbonyl-L-alanine.
- PubChem. N-carbobenzyloxyalanine.
- ChemicalBook. N-Carbobenzyloxy-L-alanine synthesis.
- MedChemExpress. 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate | MedChemExpress.
- BLDpharm. 6530-41-2|2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate.
-
Tetrahedron Letters. An improved large scale procedure for the preparation of N-Cbz amino acids. Available from: [Link]
-
Organic Syntheses. BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Available from: [Link]
-
Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: [Link]
Sources
- 1. An efficient method for the synthesis of phenacyl ester-protected dipeptides using neutral alumina-supported sodium carbonate 'Na2 CO3 /n-Al2 O3 ' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. researchgate.net [researchgate.net]
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